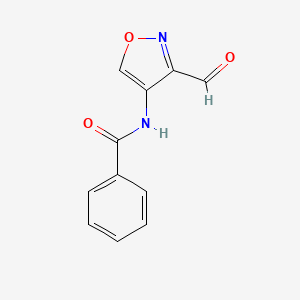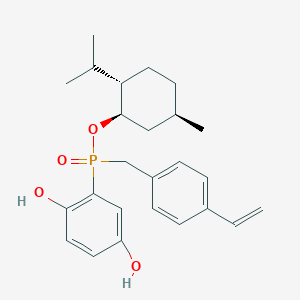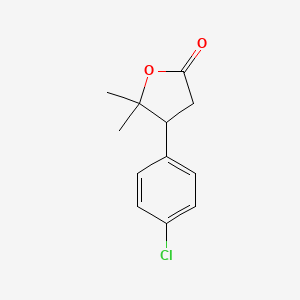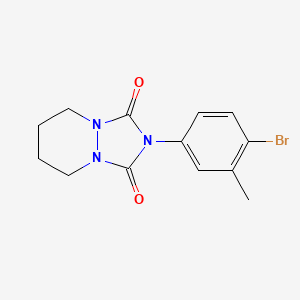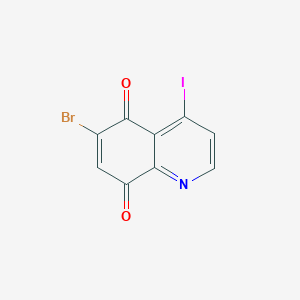![molecular formula C13H16N2O3 B12895308 Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]- CAS No. 90074-83-2](/img/structure/B12895308.png)
Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzamide is a chemical compound with the molecular formula C13H15NO3. This compound is characterized by the presence of a benzamide group attached to a pyrrolidinyl ethoxy moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzamide typically involves the reaction of 2-hydroxybenzamide with pyrrolidine and an appropriate acylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and dichloromethane, and the reaction is often catalyzed by a base such as potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
- 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide
- 2-Hydroxy-N-(pyridin-2-yl)benzamide
Uniqueness
2-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide group with a pyrrolidinyl ethoxy moiety makes it a versatile compound in various research fields .
Propiedades
Número CAS |
90074-83-2 |
|---|---|
Fórmula molecular |
C13H16N2O3 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
2-(2-oxo-2-pyrrolidin-1-ylethoxy)benzamide |
InChI |
InChI=1S/C13H16N2O3/c14-13(17)10-5-1-2-6-11(10)18-9-12(16)15-7-3-4-8-15/h1-2,5-6H,3-4,7-9H2,(H2,14,17) |
Clave InChI |
DHOFJPZRKKNXCU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)COC2=CC=CC=C2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


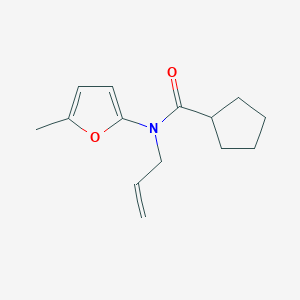
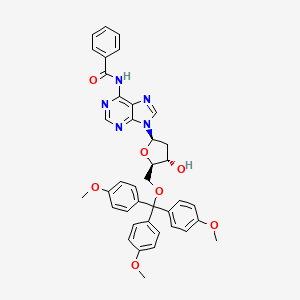
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-octyl-1H-purin-6-one](/img/structure/B12895251.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-acrylic acid](/img/structure/B12895252.png)
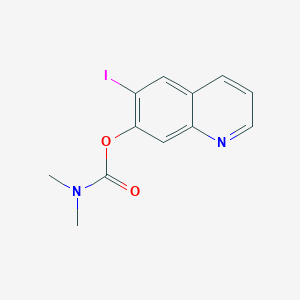
![Ethyl 2-[8-[(5-ethoxycarbonyl-4-oxo-3H-pyrimidin-2-YL)amino]octylamino]-4-oxo-3H-pyrimidine-5-carboxylate](/img/structure/B12895259.png)
